
methyl 2-cyclohexylacetate
Overview
Description
methyl 2-cyclohexylacetate is an organic compound with the molecular formula C9H16O2This compound is characterized by its pleasant, fruity odor, making it a popular choice in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-cyclohexylacetate can be synthesized through a two-step process involving hydrogenation and esterification. The first step involves the hydrogenation of o-cresol dissolved in methylcyclohexane using a hydrogenation catalyst and high-purity hydrogen gas to produce 2-methylcyclohexanol. The second step involves esterification, where the hydrogenation product is reacted with acetic acid in the presence of an esterification catalyst to yield methyl cyclohexylacetate .
Industrial Production Methods: Industrial production of methyl cyclohexylacetate typically follows the same synthetic route but on a larger scale. The process is optimized to increase yield, reduce operating costs, and simplify production .
Chemical Reactions Analysis
Types of Reactions: methyl 2-cyclohexylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce cyclohexaneacetic acid.
Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products:
Oxidation: Cyclohexaneacetic acid.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl 2-cyclohexylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic uses.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant odor
Mechanism of Action
The mechanism of action of methyl cyclohexylacetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to produce cyclohexaneacetic acid and methanol, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Cyclohexyl acetate: Similar in structure but lacks the methyl group on the cyclohexane ring.
Methyl cyclohexanecarboxylate: Similar ester functionality but with a different carbon skeleton.
Ethyl cyclohexylacetate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness: methyl 2-cyclohexylacetate is unique due to its specific combination of a cyclohexane ring and an ester functional group, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it particularly valuable in various industrial applications .
Biological Activity
Methyl 2-cyclohexylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
This compound has the molecular formula C11H20O2 and a molecular weight of approximately 184.28 g/mol. The compound features a cyclohexyl group attached to an acetate moiety, which contributes to its unique chemical properties. Its structural characteristics enable it to interact with various biological systems, making it a subject of interest for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The acetate group can participate in hydrogen bonding, while the cyclohexyl ring provides hydrophobic interactions that enhance binding affinity to target sites. This dual interaction mechanism is crucial for understanding its potential therapeutic effects.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics.
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Neurological Applications : The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential use in managing inflammatory conditions .
- Neuroprotective Effects : Research involving animal models showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | IUPAC Name | Unique Features |
---|---|---|
Methyl 2-amino-2-cyclopentylacetate | Methyl 2-amino-2-cyclopentylacetate | Smaller ring size may affect binding affinity |
Methyl 2-amino-2-cycloheptylacetate | Methyl 2-amino-2-cycloheptylacetate | Larger ring size could influence steric effects |
Methyl cyclopentylacetate | Methyl cyclopentylacetate | Different cyclic structure impacts reactivity |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for methyl 2-cyclohexylacetate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of cyclohexylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key factors affecting yield include:
- Temperature : Elevated temperatures (60–80°C) accelerate esterification but may promote side reactions like dehydration.
- Catalyst loading : Excess acid catalyst can degrade the ester product.
- Reagent purity : Impurities in cyclohexylacetic acid or methanol reduce yield and necessitate rigorous purification steps like column chromatography (cyclohexane/ethyl acetate eluent) .
Methodological tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS).
Q. How should researchers characterize this compound to confirm structural integrity?
Standard characterization includes:
- NMR spectroscopy : H NMR should show a singlet for the methyl ester group (~3.6 ppm) and multiplet signals for the cyclohexyl moiety (1.0–2.0 ppm). C NMR confirms the ester carbonyl (~170 ppm) and cyclohexyl carbons .
- High-resolution mass spectrometry (HR-MS) : Match the molecular ion peak ([M+H]⁺ or [M-H]⁻) to the theoretical molecular weight (C₉H₁₆O₂, 156.23 g/mol).
- Infrared (IR) spectroscopy : Validate ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).
Q. What safety protocols are critical when handling this compound in lab settings?
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of contaminated waste per local regulations.
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved in structural elucidation?
Discrepancies in NMR or IR data often arise from:
- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃) for NMR.
- Impurity interference : Re-purify the compound via column chromatography and re-analyze.
- Stereochemical variations : Cyclohexyl ring conformers (chair vs. boat) may split proton signals; use low-temperature NMR to resolve .
Methodological tip : Cross-validate with computational chemistry tools (e.g., density functional theory) to predict spectral patterns.
Q. What mechanistic insights explain the formation of heterocyclic byproducts during this compound fluorination?
Electrochemical fluorination of this compound can yield unexpected heterocycles (e.g., fluorinated oxolanes) due to:
- Radical intermediates : Fluorine atoms abstract hydrogen, generating cyclohexyl radicals that undergo cyclization.
- Electrophilic addition : Fluorine may attack the ester carbonyl, destabilizing the intermediate and promoting ring closure .
Experimental design : Use in situ Raman spectroscopy to track intermediate formation and optimize voltage/current parameters to suppress side reactions.
Q. How do solvent polarity and temperature affect the ester’s stability in long-term storage?
- Polar solvents (e.g., DMSO, water) : Hydrolyze the ester via nucleophilic attack, especially under acidic/basic conditions.
- Nonpolar solvents (e.g., hexane) : Enhance stability but may precipitate impurities over time.
- Temperature : Store at –20°C in anhydrous conditions to prevent degradation.
Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity data for this compound derivatives?
Variability in antifungal or antimicrobial assays may stem from:
- Strain specificity : Test against a standardized panel (e.g., ATCC strains) and include positive controls (e.g., fluconazole).
- Concentration gradients : Use microdilution assays to determine precise minimum inhibitory concentrations (MICs).
- Synergistic effects : Screen for interactions with adjuvants (e.g., efflux pump inhibitors) .
Q. What strategies validate the reproducibility of synthetic protocols across labs?
- Detailed reporting : Include exact molar ratios, reaction times, and purification steps in methods sections .
- Collaborative verification : Share samples with independent labs for parallel synthesis and characterization.
- Open data : Publish raw spectral files and chromatograms in supplementary materials .
Q. Methodological Tables
Table 1. Key Spectral Data for this compound
Technique | Key Peaks/Data | Reference |
---|---|---|
H NMR | δ 3.6 (s, 3H, OCH₃), 1.0–2.0 (m, 11H) | |
C NMR | δ 170.1 (C=O), 51.8 (OCH₃) | |
HR-MS | [M+H]⁺ = 157.1593 (calc. 157.1598) |
Table 2. Stability of this compound in Common Solvents
Solvent | Degradation Rate (%/month at 25°C) | Major Degradation Product |
---|---|---|
Water | 12.5% | Cyclohexylacetic acid |
Hexane | 0.8% | None detected |
Ethanol | 5.2% | Ethyl 2-cyclohexylacetate |
Properties
IUPAC Name |
methyl 2-cyclohexylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBRVLCKXGWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162451 | |
Record name | Methylcyclohexylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14352-61-5 | |
Record name | Cyclohexaneacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14352-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexaneacetic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014352615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14352-61-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexaneacetic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylcyclohexylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyclohexylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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